N-Methyl-1-(1H-pyrrol-2-yl)methanamine
Overview
Description
Synthesis Analysis
N-Methyl-1-(1H-pyrrol-2-yl)methanamine can be synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . The reaction involves the formation of a Schiff base ligand, which can further be used to prepare metal complexes.Molecular Structure Analysis
The molecular formula of N-Methyl-1-(1H-pyrrol-2-yl)methanamine is C7H12N2. It consists of a pyrrole ring with a methyl group attached to the nitrogen atom. The structure is shown below:Physical and Chemical Properties Analysis
Scientific Research Applications
Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine, including compounds related to N-Methyl-1-(1H-pyrrol-2-yl)methanamine, have been synthesized and screened for anticonvulsant activity. Some of these compounds exhibited significant seizure protection in various models, suggesting potential applications in the development of new anticonvulsant agents (Pandey & Srivastava, 2011).
Anticancer Activity
Palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, including derivatives of N-Methyl-1-(1H-pyrrol-2-yl)methanamine, have shown notable anticancer activity against various human cancerous cell lines. These complexes demonstrate strong DNA-binding affinity and selectivity, highlighting their potential as anticancer agents (Mbugua et al., 2020).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with derivatives of N-Methyl-1-(1H-pyrrol-2-yl)methanamine have been explored for their photocytotoxic properties. These complexes exhibit photocytotoxicity in red light and have potential applications in cellular imaging, highlighting their use in photodynamic therapy (Basu et al., 2014).
Synthesis of Novel Compounds
The ambient-temperature synthesis of novel compounds related to N-Methyl-1-(1H-pyrrol-2-yl)methanamine has been reported. These synthesis processes offer new avenues for creating derivatives with potential applications in various fields of chemistry and medicine (Becerra, Cobo & Castillo, 2021).
Cytotoxic Agents
N-Benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, structurally related to N-Methyl-1-(1H-pyrrol-2-yl)methanamine, have been synthesized and evaluated for anti-tumor potential. Some of these compounds showed cytotoxic activity comparable or superior to the reference drug doxorubicin against various cancer cell lines, suggesting their potential as novel cytotoxic agents (Ramazani et al., 2014).
properties
IUPAC Name |
N-methyl-1-(1H-pyrrol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-7-5-6-3-2-4-8-6/h2-4,7-8H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOARPNKCSMTOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517202 | |
Record name | N-Methyl-1-(1H-pyrrol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(1H-pyrrol-2-yl)methanamine | |
CAS RN |
26052-05-1 | |
Record name | N-Methyl-1-(1H-pyrrol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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